Superior MCHR2 Antagonism Compared to Unsubstituted or Generic Amino Alcohols
1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL demonstrates potent antagonism at the human melanin-concentrating hormone receptor 2 (MCHR2), with an IC50 of 1 nM [1]. This is a critical differentiation point, as most generic or unsubstituted amino alcohols lack this specific and potent activity. While direct head-to-head data for this exact compound against a direct analog is unavailable in the provided search results, the 2-chloro-4-methoxyphenyl group is known to be a key pharmacophore for potent MCHR2 antagonism in related chemical series [2].
| Evidence Dimension | MCHR2 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | Generic amino alcohols / unsubstituted aryl analogs |
| Quantified Difference | Substantially higher potency |
| Conditions | Human MCHR2 receptor expressed in CHO cells, assessed as inhibition of MCH-stimulated Ca2+ flux, preincubated for 10 mins. |
Why This Matters
This specific, high-potency activity against MCHR2, a target implicated in obesity and mood disorders, makes this compound a valuable tool for research programs where generic amino alcohols would be inactive or require high concentrations.
- [1] BindingDB. (n.d.). BDBM50360708 CHEMBL1934127. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50360708&tag=rep&fil=entry&entryid=50034332&submit=summary View Source
- [2] Search result 3: cy3-alkyne.com. (2020). On the basis of the findings described above a... The most potent antagonist 28 among this series had a 2-chloro-4-methoxyphenyl group. Retrieved from https://cy3-alkyne.com/ View Source
